molecular formula C12H9ClFN B8446656 2-Fluoro-4-phenyl-6-chloroaniline CAS No. 702640-41-3

2-Fluoro-4-phenyl-6-chloroaniline

Cat. No.: B8446656
CAS No.: 702640-41-3
M. Wt: 221.66 g/mol
InChI Key: INLWLAJMBMGAON-UHFFFAOYSA-N
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Description

2-Fluoro-4-phenyl-6-chloroaniline is a substituted aniline derivative featuring fluorine (F) at the ortho (2nd) position, a phenyl group at the para (4th) position, and chlorine (Cl) at the 6th position on the benzene ring. The fluorine and chlorine substituents are electron-withdrawing groups (EWGs), which reduce the basicity of the amine group compared to aniline.

Properties

CAS No.

702640-41-3

Molecular Formula

C12H9ClFN

Molecular Weight

221.66 g/mol

IUPAC Name

2-chloro-6-fluoro-4-phenylaniline

InChI

InChI=1S/C12H9ClFN/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7H,15H2

InChI Key

INLWLAJMBMGAON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)Cl)N)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The table below compares 2-Fluoro-4-phenyl-6-chloroaniline with structurally related compounds, focusing on substituent positions, molecular weights, and inferred physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Estimated pKa (NH₂) Key Notes
This compound 2-F, 4-Ph, 6-Cl C₁₂H₉ClFN 221.66 (calculated) ~3.5–4.0 High steric bulk; reduced solubility in polar solvents due to phenyl group
4-Chloro-2-methylaniline (4-Chloro-ortho-toluidine) 2-CH₃, 4-Cl C₇H₈ClN 141.60 ~4.8–5.2 Methyl (EDG) increases basicity compared to EWGs; lower molecular weight improves solubility
2-Fluoro-6-methylaniline 2-F, 6-CH₃ C₇H₈FN 139.15 ~4.5–5.0 Methyl group mitigates EWG effects of fluorine; simpler structure enhances reactivity
2-Chloro-3-fluoro-6-nitroaniline 2-Cl, 3-F, 6-NO₂ C₆H₄ClFN₂O₂ 190.56 <2.5 Nitro group (strong EWG) drastically reduces basicity; high reactivity in electrophilic substitutions
2-Chloro-4-nitrophenol 2-Cl, 4-NO₂ C₆H₄ClNO₃ 173.55 6.48 (phenol OH) Nitro and chloro substituents enhance acidity; distinct reactivity compared to aniline derivatives
Key Observations:

Basicity : The target compound’s amine group is less basic (lower pKa) than aniline (pKa ~4.6) due to EWGs (F, Cl). In contrast, 4-Chloro-ortho-toluidine retains higher basicity due to the methyl EDG .

Solubility : The phenyl group in the target compound likely reduces water solubility compared to smaller analogs like 2-Fluoro-6-methylaniline .

Reactivity : Nitro-substituted analogs (e.g., 2-Chloro-3-fluoro-6-nitroaniline) exhibit heightened reactivity in substitution reactions, whereas the phenyl group in the target may favor coupling reactions .

Stability and Spectroscopic Features

  • Thermal Stability : Halogenated anilines generally exhibit moderate thermal stability. The phenyl group may enhance stability compared to alkyl-substituted derivatives .
  • Spectroscopy : The fluorine atom would produce distinct ¹⁹F NMR signals (~-120 to -140 ppm for aromatic F), while chlorine contributes to isotopic patterns in mass spectrometry .

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